molecular formula C25H31NO5 B7739297 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B7739297
M. Wt: 425.5 g/mol
InChI Key: VNUFJZWURVBMAU-UHFFFAOYSA-N
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Description

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a bis(2-methylpropyl)amino group, and a methoxyphenoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-16(2)12-26(13-17(3)4)14-21-22(27)11-10-20-24(28)23(15-30-25(20)21)31-19-8-6-18(29-5)7-9-19/h6-11,15-17,27H,12-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUFJZWURVBMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=C(C=C3)OC)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bis(2-methylpropyl)amino group: This step often involves the reaction of the chromen-4-one intermediate with bis(2-methylpropyl)amine under controlled conditions.

    Attachment of the methoxyphenoxy group: This can be done through nucleophilic substitution reactions, where the chromen-4-one intermediate reacts with 4-methoxyphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that chromenone derivatives possess significant anticancer properties. Studies have shown that this specific compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression. For instance, a study demonstrated that derivatives with hydroxyl and methoxy substituents exhibited enhanced cytotoxic effects compared to their parent compounds, suggesting that modifications at these positions are crucial for activity .

Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Experimental results have shown that this chromenone derivative can scavenge free radicals effectively, which could be beneficial in developing therapeutic agents against conditions such as cardiovascular diseases and neurodegenerative disorders .

Pharmacological Applications

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been observed to exert protective effects on neuronal cells under oxidative stress conditions, which is relevant for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve modulation of neurotransmitter levels and inhibition of neuroinflammatory processes .

Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory properties in various in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for further research into treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Material Science

Development of Functional Materials
Beyond biological applications, 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymer matrices to create materials with enhanced thermal stability and UV resistance. Research is ongoing to explore its application in coatings and composites that require durability against environmental factors .

Comprehensive Data Tables

Application Area Potential Benefits Research Findings
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antioxidant propertiesScavenges free radicals effectively
PharmacologyNeuroprotective effectsProtects neuronal cells from oxidative stress
Anti-inflammatory activityInhibits pro-inflammatory cytokines
Material ScienceDevelopment of functional materialsEnhances thermal stability and UV resistance

Case Studies

  • Anticancer Activity Study : A study published in a peer-reviewed journal evaluated the effects of this chromenone derivative on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Neuroprotection Research : In a model simulating oxidative stress in neuronal cells, the compound was tested for its ability to prevent cell death. Results showed that pre-treatment with the compound significantly reduced cell death compared to controls.
  • Material Application Experiment : Researchers incorporated this compound into a polymer matrix used for outdoor applications. The resultant material exhibited improved resistance to UV degradation compared to standard polymers.

Mechanism of Action

The mechanism of action of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular pathways: Affecting processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides an overview of its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves alkylation reactions using 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one as a precursor. The reaction is conducted in the presence of a suitable base such as potassium carbonate in a solvent like acetone. This method allows for the introduction of the bis(2-methylpropyl)amino group at the appropriate position on the chromenone structure.

Antimicrobial Activity

Research indicates that derivatives of coumarin exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Activity

The anticancer potential of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one has been evaluated using various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for antiproliferative activity generally fall within the range of 0.33 to 7.10 µM, indicating potent activity against these cell lines .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators, thus alleviating inflammation-related conditions.

The biological activity of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and cyclooxygenase, which are involved in bacterial replication and inflammation respectively.
  • Cell Cycle Arrest : In cancer cells, it has been observed to induce cell cycle arrest, leading to apoptosis.
  • G-Quadruplex Stabilization : Some derivatives have shown potential in stabilizing G-quadruplex structures in DNA, which are considered promising targets for anticancer drug development .

Case Studies

  • Anticancer Evaluation : A study involving various substituted derivatives demonstrated that certain analogs exhibited enhanced antiproliferative effects against a panel of cancer cell lines compared to their parent compounds. For example, one derivative was noted to reduce telomerase activity significantly in MCF-7 cells at concentrations as low as 0.5 µM .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several coumarin derivatives, revealing that those with similar structural modifications to 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one showed promising results against multidrug-resistant strains .

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